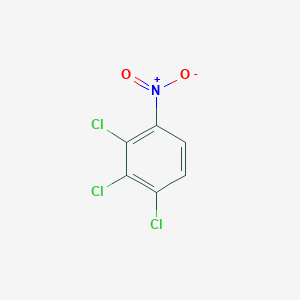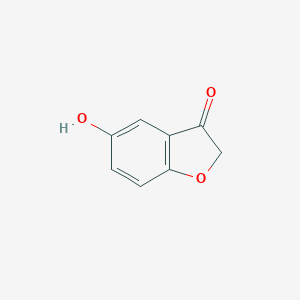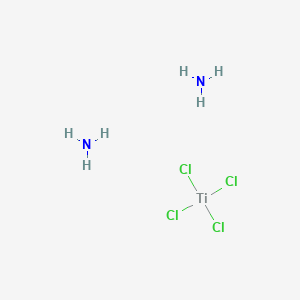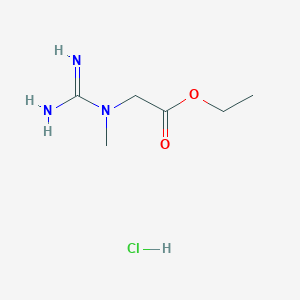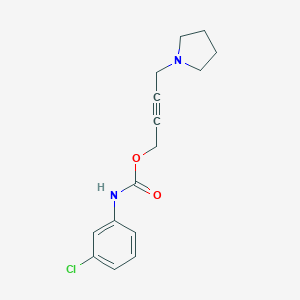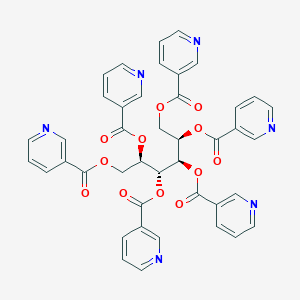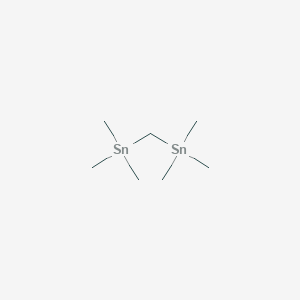
Bis(trimethylstannyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylstannyl)methane, also known as BTMS, is an organotin compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a colorless liquid that is soluble in organic solvents and is widely used in the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
Bis(trimethylstannyl)methane has been used in various scientific research applications, including organic synthesis, catalysis, and material science. In organic synthesis, Bis(trimethylstannyl)methane is used as a reagent for the preparation of various organic compounds such as alcohols, ketones, and esters. In catalysis, Bis(trimethylstannyl)methane is used as a catalyst for various chemical reactions such as cross-coupling reactions and C-H activation reactions. In material science, Bis(trimethylstannyl)methane is used as a precursor for the synthesis of metal-organic frameworks and other advanced materials.
Wirkmechanismus
The mechanism of action of Bis(trimethylstannyl)methane is not fully understood. However, it is believed that Bis(trimethylstannyl)methane acts as a Lewis acid, which can coordinate with electron-rich species such as alkenes and alkynes. This coordination leads to the activation of the C-C bond, which facilitates the desired chemical reaction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Bis(trimethylstannyl)methane. However, it has been reported that Bis(trimethylstannyl)methane can cause toxicity in some organisms, including fish and mice. Therefore, it is important to handle this compound with caution and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bis(trimethylstannyl)methane in lab experiments is its versatility. It can be used in a wide range of chemical reactions and can be easily synthesized from commercially available reagents. However, one limitation of using Bis(trimethylstannyl)methane is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of Bis(trimethylstannyl)methane in scientific research. One direction is the development of new catalytic reactions using Bis(trimethylstannyl)methane as a catalyst. Another direction is the synthesis of new metal-organic frameworks and other advanced materials using Bis(trimethylstannyl)methane as a precursor. Additionally, the toxicity of Bis(trimethylstannyl)methane needs to be further studied to ensure safe handling and disposal practices.
Conclusion
In conclusion, Bis(trimethylstannyl)methane is a versatile compound that has potential applications in various scientific research areas. Its ability to activate C-C bonds makes it a useful reagent in organic synthesis and catalysis. However, its toxicity requires careful handling and disposal. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Bis(trimethylstannyl)methane.
Synthesemethoden
Bis(trimethylstannyl)methane can be synthesized by the reaction of trimethyltin chloride with chloromethyl methyl ether. This reaction is carried out in the presence of a catalyst such as palladium on carbon or copper iodide. The resulting product is then purified using distillation or column chromatography.
Eigenschaften
CAS-Nummer |
16812-43-4 |
|---|---|
Produktname |
Bis(trimethylstannyl)methane |
Molekularformel |
C7H20Sn2 |
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
trimethyl(trimethylstannylmethyl)stannane |
InChI |
InChI=1S/6CH3.CH2.2Sn/h6*1H3;1H2;; |
InChI-Schlüssel |
UCWABCCLELENRN-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C[Sn](C)(C)C |
Kanonische SMILES |
C[Sn](C)(C)C[Sn](C)(C)C |
Andere CAS-Nummern |
16812-43-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



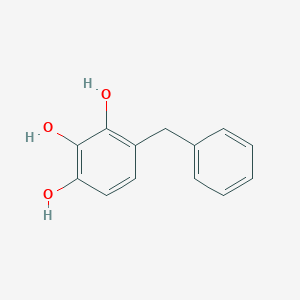
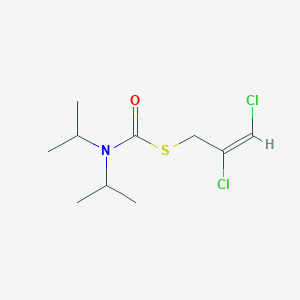
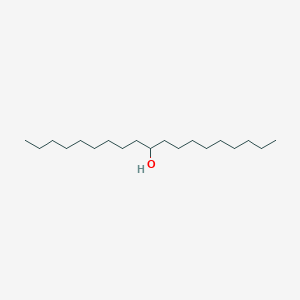
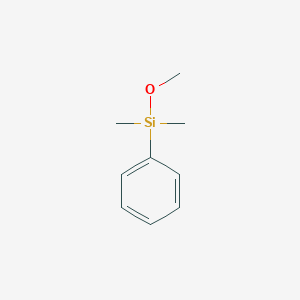
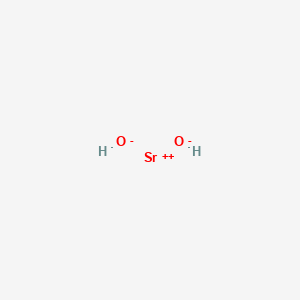
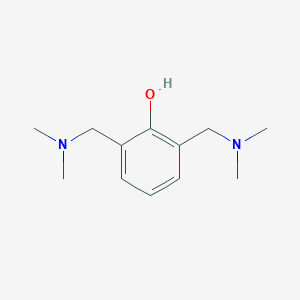
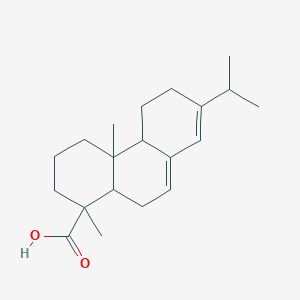
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
